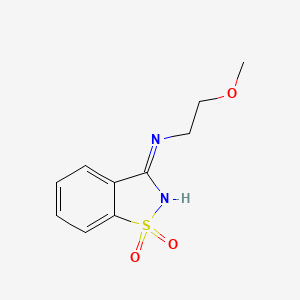

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” is a chemical compound. It is related to the field of nuclease-resistant oligonucleotides .

Synthesis Analysis

The synthesis of such compounds is a complex process. It involves the use of non-natural nucleotides to create nuclease-resistant oligonucleotides . The synthesis of these compounds was achieved in moderate yields starting from previously described N,N′-disubstituted symmetric sulfamides and N-tert-butoxycarbonyl, N′-alkyl sulfamide .Scientific Research Applications

Antimicrobial Activity

Compounds with a similar structure, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit antimicrobial activity . Similarly, a study on 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxide analogues showed that they were active against several bacterial strains .

Antiviral Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound , has been reported to have antiviral properties .

Antihypertensive Properties

Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide ring have been studied for their potential antihypertensive effects .

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antidiabetic activity .

Anticancer Properties

Research has indicated that compounds with a 1,2,4-benzothiadiazine-1,1-dioxide ring may have anticancer properties .

KATP Channel Activation

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to activate KATP channels .

AMPA Receptor Modulation

Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide ring have been tested as positive allosteric modulators of the AMPA receptors .

Antioxidant Properties

A study on N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, which are structurally similar to the compound , showed that they have superoxide scavenging activity .

Mechanism of Action

Antisense oligonucleotides, which “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” may be related to, interact with mRNA and modulate protein expression through a unique mechanism of action . They can stop the production of malfunctioning proteins, potentially eliminating the source of certain diseases .

Safety and Hazards

Future Directions

The future of “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” and related compounds lies in their potential therapeutic applications. Antisense oligonucleotides are being widely accepted as potential therapeutic agents for different diseases . Their selective action, lesser side effects, low toxicity, and potential for permanent cure make them a promising area of research .

properties

IUPAC Name |

N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-15-7-6-11-10-8-4-2-3-5-9(8)16(13,14)12-10/h2-5H,6-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZVBFBZYOTHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C1C2=CC=CC=C2S(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2648573.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2648575.png)

![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

![N-(3-fluoro-4-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2648584.png)

![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2648586.png)